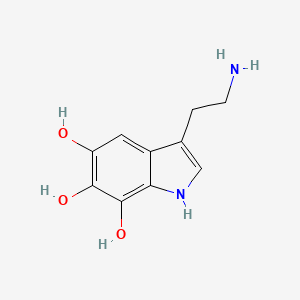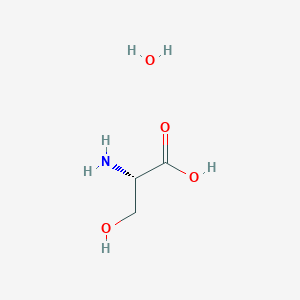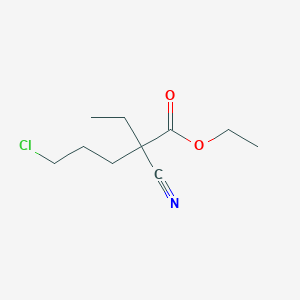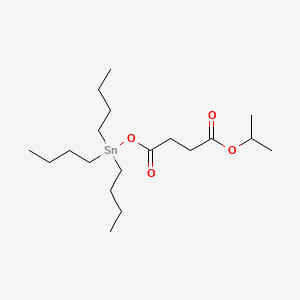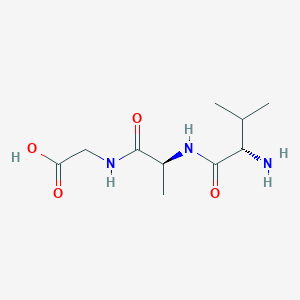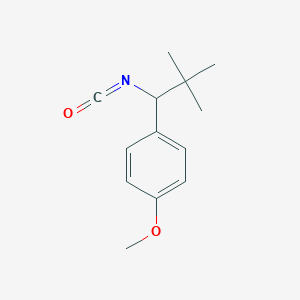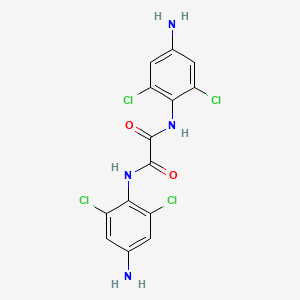
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of two 4-amino-2,6-dichlorophenyl groups attached to an ethanediamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide typically involves the reaction of 4-amino-2,6-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~2~-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(2-amino-2-oxoethyl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is unique due to the presence of both amino and dichloro substituents on the phenyl rings. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
55426-30-7 |
|---|---|
Formule moléculaire |
C14H10Cl4N4O2 |
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
N,N'-bis(4-amino-2,6-dichlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-5(19)2-8(16)11(7)21-13(23)14(24)22-12-9(17)3-6(20)4-10(12)18/h1-4H,19-20H2,(H,21,23)(H,22,24) |
Clé InChI |
WBQMHJNBWDEYKY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)NC(=O)C(=O)NC2=C(C=C(C=C2Cl)N)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



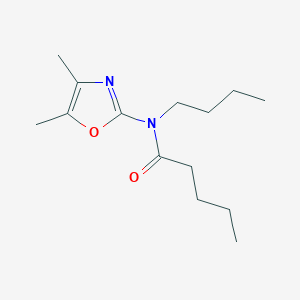

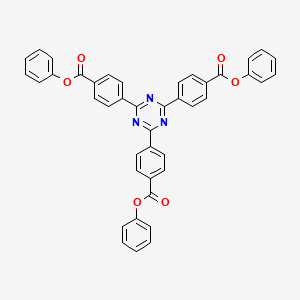
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
